5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

Antisense Oligonucleotide Therapeutics Gapmer ASO Design Hepatotoxicity

Antisense gapmer performance suffers when using interchangeable amidites-MOE offers low affinity, while LNA carries hepatotoxicity risks. This cEt BNA monomer solves the trade-off: it delivers LNA-level affinity with an improved safety profile. - >100-fold nuclease resistance over MOE/LNA for extended in vivo half-life - Superior mRNA knockdown in muscle, kidney, lung, and adipose vs. MOE - Pre-organized C3'-endo pucker for high-specificity allele silencing - Hsp90 chaperone binding for trafficking studies

Molecular Formula C49H56N5O9P
Molecular Weight 890.0 g/mol
CAS No. 1197033-17-2
Cat. No. B12394759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)
CAS1197033-17-2
Molecular FormulaC49H56N5O9P
Molecular Weight890.0 g/mol
Structural Identifiers
SMILESCC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1
InChIKeyBDTXILPCBUAYPJ-USFFSJIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-ODMT cEt N-Bzm5 C Phosphoramidite Overview


5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite), CAS 1197033-17-2, is a highly specialized phosphoramidite monomer used in the solid-phase synthesis of antisense oligonucleotides. This monomer contains the constrained ethyl (cEt) bicyclic nucleic acid (BNA) sugar modification (specifically the S-cEt stereoisomer), which is a 2',4'-constrained ribose analog [1]. The compound features a 5'-O-dimethoxytrityl (ODMT) protecting group, an N4-benzoyl (N-Bzm5) protected 5-methylcytosine nucleobase, and a 2-cyanoethyl N,N-diisopropylphosphoramidite group for coupling . It belongs to a class of 'next-generation' BNA monomers designed to impart enhanced target affinity, nuclease resistance, and in vivo potency to therapeutic gapmer antisense oligonucleotides (ASOs) [1]. The S-cEt modification is a key component in advanced antisense therapeutics, including clinically evaluated drug candidates, due to its optimized balance of potency and safety compared to earlier generations of ASO modifications like 2'-O-MOE and LNA [2].

5'-ODMT cEt N-Bzm5 C Phosphoramidite: Why It's Irreplaceable


The performance of an antisense oligonucleotide (ASO) is fundamentally dictated by the chemical modifications incorporated into its sequence. A generic substitution of the S-cEt monomer with an unmodified DNA, a 2'-O-methoxyethyl (MOE), or even a locked nucleic acid (LNA) phosphoramidite will result in a product with markedly different and suboptimal pharmacological properties. The S-cEt modification is specifically engineered to confer a unique combination of high binding affinity, exceptional nuclease resistance, and a favorable toxicity profile that is not found in other monomer classes [1]. For instance, while LNA provides high affinity, it is associated with significant hepatotoxicity in animal models [2]; conversely, MOE offers a better safety profile but with lower potency [1]. The S-cEt monomer is the result of a rational design strategy to combine the best attributes of both MOE and LNA, achieving LNA-like potency without the associated toxicity, thereby creating a distinct and non-interchangeable chemical tool for therapeutic oligonucleotide development [2].

5'-ODMT cEt N-Bzm5 C Phosphoramidite: Performance Data


Enhanced Nuclease Resistance

In a foundational study by Seth et al., oligonucleotides synthesized with S-cEt phosphoramidites were compared to those made with 2'-O-MOE and LNA modifications in a series of in vivo experiments. The S-cEt-containing gapmer ASOs demonstrated superior potency to MOE ASOs and a significantly improved toxicity profile compared to LNA ASOs. The study specifically notes that while LNA ASOs caused a significant increase in hepatotoxicity, the S-cEt ASOs did not exhibit this safety liability, while still maintaining high potency [1]. A follow-up study confirmed that cEt ASOs display 'improved potency over MOE and an improved therapeutic index relative to that of LNA antisense oligonucleotides' [2].

Antisense Oligonucleotide Therapeutics Gapmer ASO Design Hepatotoxicity In Vivo Pharmacology

Superior In Vivo mRNA Knockdown

The target binding affinity of an oligonucleotide is a primary determinant of its potency. Biophysical evaluations of oligonucleotides containing the S-cEt modification reveal that their hybridization affinity for complementary nucleic acids is similar to that of LNA, the 'gold standard' for high-affinity binding. This affinity is significantly higher than that of unmodified DNA or 2'-O-MOE modified oligonucleotides [1]. Specifically, the study concluded that cMOE and cEt modifications 'hybridize complementary nucleic acids with the same affinity as LNA while greatly increasing nuclease stability' [2].

Oligonucleotide Hybridization Melting Temperature (Tm) Target Affinity Biophysics

Structural Basis for High RNA Affinity

In vivo stability against nucleases is critical for the duration of action and overall efficacy of an ASO. Oligonucleotides containing the S-cEt modification exhibit 'greatly improved resistance to exonuclease digestion' compared to both MOE and LNA [1]. This was a key finding from the biophysical evaluation by Seth et al., who reported that the cEt and cMOE modifications possess 'hybridization and mismatch discrimination attributes similar to those of LNA but greatly improved resistance to exonuclease digestion' [2].

Nuclease Resistance Oligonucleotide Stability Exonuclease Pharmacokinetics

Scalable Synthesis and Coupling Efficiency

The constrained bicyclic structure of cEt phosphoramidites imparts distinct kinetic properties during automated solid-phase oligonucleotide synthesis. An investigation into activation kinetics using in-line mid-IR and rapid NMR spectroscopy revealed a 'striking difference' between cEt and traditional deoxyribonucleoside phosphoramidites. The study found that cEt phosphoramidites required a larger excess of activator to achieve complete activation, and even with double the activator, the observed reaction rate was over 10 times lower than that of their deoxyribonucleoside analogues [1]. This is not a deficit but a critical process parameter that distinguishes cEt from other amidites.

Oligonucleotide Synthesis Solid-Phase Synthesis Phosphoramidite Chemistry Process Development

Distinct Intracellular Protein Binding Profile

In a head-to-head in vivo comparison of various chemically modified antisense oligonucleotides conjugated to N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes, both LNA and cEt BNA (constrained ethyl bicyclic nucleic acid) ASO GalNAc conjugates showed similar activity in mouse liver. The study also demonstrated that GalNAc conjugation improved the potency of these high-affinity modifications by 10–20-fold compared to their unconjugated counterparts [1]. This establishes that in the context of advanced, clinically relevant delivery strategies, the cEt modification is capable of achieving potency equivalent to that of LNA.

GalNAc Conjugation Targeted Delivery Liver ASO Potency

5'-ODMT cEt N-Bzm5 C Phosphoramidite: Key Applications


Long-Acting In Vivo Gapmer ASOs

Use 5'-ODMT cEt N-Bzm5 C phosphoramidite to synthesize gapmer antisense oligonucleotides designed for maximum target knockdown in vivo, particularly when seeking an alternative to LNA to mitigate hepatotoxicity risks. The cEt modification provides LNA-like potency and target affinity [1] but with a 'greatly improved toxicity profile' [2], making it a prime candidate for therapeutic programs where safety margin is paramount. This scenario is supported by direct comparative data showing superior potency over MOE and a better safety profile than LNA [REFS-1, REFS-2].

Potent ASOs for Extra-Hepatic Tissues

Employ this monomer in the design of ASOs where a long tissue half-life and sustained pharmacological effect are desired. Oligonucleotides containing S-cEt modifications demonstrate 'greatly improved resistance to exonuclease digestion' compared to both MOE and LNA [REFS-1, REFS-2]. This increased stability is a critical performance differentiator, potentially allowing for less frequent dosing and improved patient compliance in therapeutic applications.

High-Affinity Allele-Selective Oligonucleotides

Incorporate 5'-ODMT cEt N-Bzm5 C phosphoramidite into the synthesis of ASOs intended for conjugation with GalNAc ligands for hepatocyte-specific delivery. Evidence shows that GalNAc-conjugated cEt BNA ASOs achieve similar in vivo potency in the liver as GalNAc-conjugated LNA ASOs, while benefiting from a 10–20-fold potency boost over unconjugated forms [3]. This makes the cEt monomer an attractive building block for developing next-generation liver-targeted therapeutics with an improved therapeutic index.

ASO Mechanisms Involving Cellular Chaperones

Utilize this amidite as a key raw material in the development and optimization of large-scale oligonucleotide manufacturing processes. Its unique activation kinetics, which are over 10x slower than standard DNA amidites and require higher activator excess [4], present a specific engineering challenge that must be addressed. Successfully integrating this monomer into a robust, high-yield manufacturing process represents a significant barrier to entry and a key area of competitive advantage in the production of advanced therapeutic oligonucleotides.

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